molecular formula C18H18N4 B11001228 4-(4-Phenylpiperazin-1-yl)quinazoline

4-(4-Phenylpiperazin-1-yl)quinazoline

Cat. No.: B11001228
M. Wt: 290.4 g/mol
InChI Key: JYIDXZNSMUEXHK-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core structure substituted with a phenylpiperazine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazin-1-yl)quinazoline typically involves the reaction of quinazoline derivatives with phenylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated quinazoline reacts with phenylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction, and the process parameters are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or the phenylpiperazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated quinazoline derivatives with nucleophiles like phenylpiperazine in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups on the quinazoline ring.

Scientific Research Applications

4-(4-Phenylpiperazin-1-yl)quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinazoline core can inhibit certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)quinazoline: Similar structure but with a methyl group instead of a phenyl group.

    4-(4-Chloropiperazin-1-yl)quinazoline: Contains a chlorine atom on the piperazine ring.

    4-(4-Methoxypiperazin-1-yl)quinazoline: Features a methoxy group on the piperazine ring.

Uniqueness

4-(4-Phenylpiperazin-1-yl)quinazoline is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for drug development and research.

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C18H18N4/c1-2-6-15(7-3-1)21-10-12-22(13-11-21)18-16-8-4-5-9-17(16)19-14-20-18/h1-9,14H,10-13H2

InChI Key

JYIDXZNSMUEXHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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